molecular formula C18H16ClNO3S B4815041 3-[1-(5-chloro-2-methoxyphenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid

3-[1-(5-chloro-2-methoxyphenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid

Cat. No.: B4815041
M. Wt: 361.8 g/mol
InChI Key: NIQCJYWWBXGYHV-UHFFFAOYSA-N
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Description

3-[1-(5-chloro-2-methoxyphenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid is a complex organic compound characterized by its unique structure, which includes a pyrrole ring substituted with a 5-chloro-2-methoxyphenyl group and a thiophen-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(5-chloro-2-methoxyphenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Substitution Reactions: The pyrrole ring is then subjected to electrophilic aromatic substitution to introduce the 5-chloro-2-methoxyphenyl and thiophen-2-yl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[1-(5-chloro-2-methoxyphenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogenation or metal hydrides can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[1-(5-chloro-2-methoxyphenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-[1-(5-chloro-2-methoxyphenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    Gene Expression: The compound could influence gene expression, leading to changes in protein synthesis and cellular function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-(5-chloro-2-methoxyphenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid is unique due to its specific combination of functional groups and its potential applications across various fields of research. Its distinct structure allows for diverse chemical reactivity and biological interactions, making it a valuable compound for scientific exploration.

Properties

IUPAC Name

3-[1-(5-chloro-2-methoxyphenyl)-5-thiophen-2-ylpyrrol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO3S/c1-23-16-8-4-12(19)11-15(16)20-13(6-9-18(21)22)5-7-14(20)17-3-2-10-24-17/h2-5,7-8,10-11H,6,9H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQCJYWWBXGYHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N2C(=CC=C2C3=CC=CS3)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[1-(5-chloro-2-methoxyphenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid
Reactant of Route 2
3-[1-(5-chloro-2-methoxyphenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid
Reactant of Route 3
3-[1-(5-chloro-2-methoxyphenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid
Reactant of Route 4
3-[1-(5-chloro-2-methoxyphenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid
Reactant of Route 5
3-[1-(5-chloro-2-methoxyphenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid
Reactant of Route 6
Reactant of Route 6
3-[1-(5-chloro-2-methoxyphenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid

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